REACTION_SMILES
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[Br:15][c:16]1[n:17][cH:18][cH:19][cH:20][n:21]1.[CH3:22][N:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[CH3:28][CH2:29][O:30][CH2:31][CH3:32].[H-:14].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:10]([cH:11][cH:12]1)[NH:9][CH2:8][CH2:7]2.[Na+:13]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:10]([cH:11][cH:12]1)[N:9]([c:16]1[n:17][cH:18][cH:19][cH:20][n:21]1)[CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ncccn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2c(c1)CCN2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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O=[N+]([O-])c1ccc2c(c1)CCN2c1ncccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |